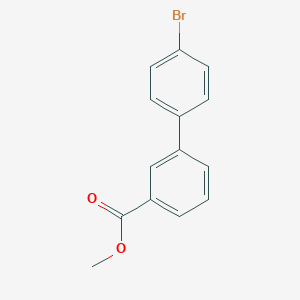

Methyl 3-(4-bromophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOKFKAMZICCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629614 | |

| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-25-2 | |

| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-bromophenyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(4-bromophenyl)benzoate, a biphenyl derivative of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic pathway via the Suzuki-Miyaura cross-coupling reaction, offering a detailed, step-by-step protocol. Furthermore, it presents a thorough guide to the structural elucidation of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by physical property determination. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The unique structural and electronic properties of the biphenyl moiety, arising from the C-C bond between two phenyl rings, allow for a diverse range of applications. These compounds are integral to the development of liquid crystals, advanced polymers, and, most notably, a wide array of therapeutic agents. The conformational flexibility of the biphenyl structure allows for optimal binding to biological targets, making it a cornerstone in the design of drugs for various diseases.

This compound (CAS No. 149506-25-2) is a specific biphenyl derivative that serves as a valuable building block in organic synthesis. The presence of the bromo-substituent and the methyl ester functionality offers two distinct points for further chemical modification, enabling the construction of more complex molecules. This guide will provide a detailed exploration of a robust synthetic method to obtain this compound and a comprehensive approach to its structural verification.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the two phenyl rings is the key step in the synthesis of this compound. Among the various methods available for such transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and excellent yields.[1][2] This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis.

The proposed synthetic route involves the coupling of methyl 3-bromobenzoate with (4-bromophenyl)boronic acid. This approach is strategically sound as both starting materials are commercially available and the reaction is known to be highly efficient for similar substrates.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron reagent ((4-bromophenyl)boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of a closely related isomer and is expected to provide good yields of the target compound.

Materials and Reagents:

-

Methyl 3-bromobenzoate

-

(4-bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (typically around 80-90 °C) and stirred vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Alternative Synthetic Route: Fischer Esterification

An alternative two-step synthesis can also be employed. This involves first performing a Suzuki-Miyaura coupling between 3-bromobenzoic acid and (4-bromophenyl)boronic acid to synthesize 3-(4-bromophenyl)benzoic acid. The subsequent step is a Fischer esterification of the resulting carboxylic acid with methanol.

Fischer Esterification Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol for Fischer Esterification

Materials and Reagents:

-

3-(4-bromophenyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of 3-(4-bromophenyl)benzoic acid in a large excess of methanol is prepared in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reaction Execution: The mixture is heated to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After completion, the excess methanol is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Note: As of the publication of this guide, experimentally verified spectra for this compound are not widely available in the public domain. The data presented below is based on predictive models and analysis of closely related compounds.

Physical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | Not available (Expected to be a solid at room temperature) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.10 - 8.00 (m, 2H): Aromatic protons ortho to the ester group.

-

7.65 - 7.40 (m, 6H): Remaining aromatic protons.

-

3.94 (s, 3H): Methyl protons of the ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

166.5: Carbonyl carbon of the ester.

-

140.0 - 120.0: Aromatic carbons.

-

52.5: Methyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions (cm⁻¹):

-

3100 - 3000: Aromatic C-H stretching.

-

3000 - 2850: Aliphatic C-H stretching (methyl group).

-

~1720: Strong C=O stretching of the ester carbonyl group.

-

~1600, ~1480: C=C stretching in the aromatic rings.

-

~1250: C-O stretching of the ester.

-

~1100: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed at m/z 290 and 292 in an approximate 1:1 ratio.

-

Major Fragments:

-

m/z 259/261: Loss of the methoxy group (-OCH₃).

-

m/z 231/233: Loss of the carbomethoxy group (-COOCH₃).

-

m/z 152: Biphenyl fragment after loss of Br and COOCH₃.

-

Safety and Handling

-

General Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Reagent-Specific Hazards:

-

Methyl 3-bromobenzoate and (4-bromophenyl)boronic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

Tetrakis(triphenylphosphine)palladium(0): Handle with care as palladium compounds can be toxic.

-

Toluene and Ethanol: Flammable solvents. Keep away from ignition sources.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry. An alternative Fischer esterification route has also been presented. Furthermore, a comprehensive framework for the characterization of the target compound using a suite of spectroscopic techniques has been provided. While experimentally verified spectral data for this specific molecule remains elusive in the public domain, the predictive data and analysis of related compounds offer a solid basis for its identification and confirmation. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel biphenyl derivatives for applications in drug discovery and materials science.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 11). Fischer Esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Walton, I. M., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

Yuan, J., et al. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

Sources

"Methyl 3-(4-bromophenyl)benzoate chemical properties and structure"

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)benzoate: Structure, Properties, and Synthesis

This document provides a comprehensive technical overview of this compound, a biaryl compound of interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this molecule as a key intermediate or building block. This guide delves into its chemical structure, physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura coupling, and a detailed analysis of its expected spectroscopic characteristics for proper identification and quality control.

Core Molecular Identity and Structure

This compound (CAS No: 149506-25-2) is a biaryl compound featuring a methyl benzoate moiety linked to a bromophenyl group.[1][2] The biphenyl linkage is at the 3-position of the benzoate ring and the 1-position of the bromophenyl ring, with the bromine atom situated at the 4-position. This substitution pattern imparts a specific stereochemistry and reactivity profile to the molecule, making it a versatile precursor for more complex molecular architectures.

The canonical SMILES representation of the molecule is COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br.[1][2]

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for handling, storage, and reaction planning.

| Property | Value | Source |

| CAS Number | 149506-25-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1] |

| Monoisotopic Mass | 289.99424 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Storage Conditions | Ambient temperatures | [1] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of asymmetrically substituted biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[3][4][5]

The logical retrosynthetic disconnection points to two primary coupling partners: Methyl 3-(dihydroxyboranyl)benzoate (or its corresponding boronic ester) and a brominated aryl halide such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the proposed Suzuki-Miyaura coupling synthesis.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5][6]

Materials:

-

Methyl 3-(dihydroxyboranyl)benzoate (1.0 eq)

-

1,4-Dibromobenzene (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a suitable biarylphosphine ligand

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Toluene

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-(dihydroxyboranyl)benzoate, 1,4-dibromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene and deionized water (typically a 4:1 to 10:1 v/v ratio). The biphasic mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic data based on the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group.

-

Aromatic Protons (δ 7.2-8.2 ppm): A complex series of multiplets is expected in this region, corresponding to the 8 protons on the two phenyl rings. The protons on the benzoate ring will exhibit splitting patterns characteristic of a 1,3-disubstituted system, while the protons on the bromophenyl ring will show a pattern typical of a 1,4-disubstituted system (appearing as two distinct doublets).

-

Methyl Protons (δ ~3.9 ppm): A sharp singlet integrating to 3 hydrogens will be present, corresponding to the methyl group of the ester functionality.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton.

-

Carbonyl Carbon (δ ~166 ppm): A signal for the ester carbonyl carbon is expected in this downfield region.

-

Aromatic Carbons (δ 120-142 ppm): Multiple signals will appear in this range. The carbon attached to the bromine atom (C-Br) will be shifted to a higher field (~122 ppm), while the quaternary carbons linking the two rings will also be identifiable.

-

Methyl Carbon (δ ~52 ppm): A signal for the methyl ester carbon will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹ .[7] Conjugation with the phenyl ring shifts this peak to a slightly lower wavenumber compared to an aliphatic ester.

-

C-O Stretch (Ester): Two distinct bands are anticipated in the 1300-1100 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[7]

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹ .

-

C-Br Stretch: A weak to medium absorption is expected in the far-infrared region, typically around 600-500 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern for the molecular ion. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2). This results in a characteristic 1:1 doublet for all bromine-containing fragments. The expected m/z values would be approximately 290 and 292.

Applications in Research and Development

This compound is not an end-product but a valuable synthetic intermediate. Its utility stems from its bifunctional nature:

-

The Bromine Atom: Serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination), allowing for the introduction of additional aryl, alkyl, alkynyl, or amino groups.

-

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used for further functionalization.

This dual reactivity makes it an ideal building block for creating libraries of complex molecules in drug discovery programs and for synthesizing advanced materials with tailored electronic or photophysical properties, where the biaryl core is a common structural motif.[5]

References

-

The Royal Society of Chemistry. Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

MDPI. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

PubChem. Methyl 3-(4-bromophenyl)propanoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

SpectraBase. Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

ResearchGate. Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

SpectraBase. Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

PubChem. Methyl 2-bromo-3-(4-bromophenyl)benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

The Royal Society of Chemistry. Supramolecular catalysis of Suzuki-Miyaura coupling in water. [Online] Available at: . [Accessed: Jan 15, 2026].

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

PubChem. Methyl 4-(3-bromophenyl)benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

PubChem. Methyl 4-bromobenzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

PubChemLite. 3-[(4-bromophenyl)sulfamoyl]benzoic acid (C13H10BrNO4S). [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

PubChem. 4-Bromophenyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

IUCr Journals. 4-Bromophenyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

Brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

ResearchGate. (PDF) 4-Bromophenyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

-

Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Online] Available at: [Link]. [Accessed: Jan 15, 2026].

Sources

A Technical Guide to Methyl 3-(4-bromophenyl)benzoate: A Versatile Precursor in Modern Organic Synthesis

Abstract

Methyl 3-(4-bromophenyl)benzoate is a biaryl compound that has emerged as a pivotal building block in organic synthesis. Its structure, featuring a reactive aryl bromide moiety and a modifiable methyl ester group, makes it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, properties, and extensive applications, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Strategic Value of a Biaryl Building Block

In the landscape of medicinal chemistry and materials science, molecules containing the biaryl scaffold are ubiquitous. This structural motif is a cornerstone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic importance of precursors that enable the efficient and modular construction of these targets cannot be overstated. This compound (CAS No. 149506-25-2) is one such precursor, offering two distinct points of chemical reactivity that can be addressed selectively to build molecular complexity.[1][2]

The molecule's value lies in the orthogonality of its functional groups. The carbon-bromine bond is a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the methyl ester group provides a gateway to other functionalities through hydrolysis, amidation, or reduction. This dual reactivity profile makes it an ideal starting material for combinatorial library synthesis and the development of novel compounds.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 149506-25-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1][2] |

| Appearance | Solid (Typical) | |

| Melting Point | 140-146 °C (for the 4,4'-isomer) | |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br | [1] |

| InChI Key | UTOKFKAMZICCBU-UHFFFAOYSA-N | [1] |

Note: The melting point is provided for a structural isomer, Methyl 4-(4-bromophenyl)benzoate, as a reference, since specific data for the 3,4'-isomer can be sparse. Researchers should always determine the physical properties of their synthesized material.

Synthesis of the Precursor

The most common and efficient method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding route to biaryl compounds from readily available starting materials.[3][4] The logical disconnection involves coupling an aryl halide with an arylboronic acid. Two primary pathways are viable:

-

Route A: Coupling of Methyl 3-bromobenzoate with 4-bromophenylboronic acid.

-

Route B: Coupling of 3-(Methoxycarbonyl)phenylboronic acid with 1,4-dibromobenzene.

Route A is often preferred due to the commercial availability and stability of the starting materials.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Objective: To synthesize this compound from Methyl 3-bromobenzoate and 4-bromophenylboronic acid.

Materials:

-

Methyl 3-bromobenzoate (1.0 equiv)

-

4-Bromophenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate, 4-bromophenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solution should be thoroughly sparged with argon for at least 30 minutes prior to addition.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

The Core Utility: A Hub for Cross-Coupling Chemistry

The true synthetic power of this compound is realized in its role as an electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a Pd(0) catalyst, initiating catalytic cycles that forge new bonds with high efficiency and functional group tolerance.[5]

Caption: Cross-coupling reactions using the target precursor.

Suzuki-Miyaura Coupling: Building Biaryl and Tri-aryl Systems

The Suzuki reaction is arguably the most widely used cross-coupling method.[4] Using this compound as the substrate allows for the introduction of a third aryl or heteroaryl group, leading to complex tri-aryl systems that are prevalent in materials science and medicinal chemistry.

Mechanism Insight: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the precursor, forming a Pd(II) complex. This is often the rate-determining step.[3]

-

Transmetalation: The organic group from an activated organoboron species (formed by the reaction of the boronic acid with a base) is transferred to the palladium center, displacing the bromide.[3][6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[7]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane/Water (5:1 mixture)

Procedure:

-

Combine the aryl bromide, boronic acid, base, and catalyst in a reaction vessel under an inert atmosphere.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction to 80-90 °C for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the tri-aryl product.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins like stilbenes and cinnamates.[8][9] When applied to this compound, it allows for the introduction of vinyl groups, which can be further functionalized.

Causality: The choice of base (often a bulky organic amine like triethylamine) is critical. It serves not only to neutralize the HBr formed during the reaction but also to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle. The reaction typically favors the formation of the trans-alkene product due to steric considerations in the transition state.[8]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is unique among the common cross-couplings as it typically requires a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation step. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products and conjugated materials.[10]

Experimental Insight: Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, which is particularly important in pharmaceutical synthesis.[11] These methods often rely on specific ligands and bases to promote the direct reaction between the palladium complex and the alkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct palladium-catalyzed coupling of aryl halides with primary or secondary amines.[12][13] This reaction is essential for synthesizing the diaryl- and triarylamine structures found in many pharmaceuticals and organic light-emitting diode (OLED) materials.

Ligand Choice is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are required to promote the reductive elimination step, which is often challenging for C-N bond formation.[14] The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is also crucial for deprotonating the amine and facilitating its entry into the catalytic cycle.[12]

Applications in Drug Development and Materials Science

The derivatives of this compound are intermediates in the synthesis of a wide range of functional molecules.

-

Pharmaceuticals: The biaryl and tri-aryl cores constructed using this precursor are found in angiotensin II receptor blockers, anti-inflammatory agents, and kinase inhibitors. The ability to rapidly generate analogues by varying the coupling partner is a significant advantage in structure-activity relationship (SAR) studies.[15]

-

Agrochemicals: Many modern herbicides and fungicides contain complex aryl ether or arylamine linkages that can be constructed using methodologies like Buchwald-Hartwig amination on substrates derived from this precursor.[15]

-

Organic Electronics: Triarylamines and extended π-conjugated systems synthesized from this building block are used as hole-transport materials in OLEDs and as active components in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its value is rooted in its structural design, which provides a robust platform for a host of high-efficiency cross-coupling reactions. By understanding the mechanisms and experimental nuances of these transformations, researchers can unlock the full potential of this precursor to build the complex molecules that drive innovation in science and technology. This guide serves as a foundational resource, grounded in established chemical principles and validated protocols, to empower scientists in their synthetic endeavors.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reaction mechanism of Suzuki coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (17), 1742-1744. Retrieved from [Link]

-

Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2017). Beilstein Journal of Organic Chemistry, 13, 2153-2159. Retrieved from [Link]

-

Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (2008). Molecules, 13(3), 630-637. Retrieved from [Link]

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2012). ChemInform, 43(32). Retrieved from [Link]

-

Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. Retrieved from [Link]

-

Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). ACS Omega, 8(17), 15303-15311. Retrieved from [Link]

-

Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(12), 3655-3659. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 233-242. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1stsci.com [1stsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. nbinno.com [nbinno.com]

Methyl 3-(4-bromophenyl)benzoate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of specific substituents, such as a bromine atom and a methyl ester group, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on Methyl 3-(4-bromophenyl)benzoate, a compound that, by its structural design, holds considerable promise as a versatile starting point for the development of novel therapeutics. While direct biological data on this specific molecule is limited, its constituent moieties suggest a strong potential for applications in oncology and anti-inflammatory drug discovery. This document will provide a comprehensive overview of the synthesis, potential therapeutic applications, and a proposed research workflow for the exploration of this compound and its derivatives.

Introduction: The Strategic Value of the Biphenyl Moiety in Drug Design

The biphenyl structure, consisting of two connected phenyl rings, is a recurring motif in a wide array of biologically active compounds.[1] Its semi-rigid nature allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Biphenyl derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-diabetic, antioxidant, anti-inflammatory, and anticancer effects.[1]

The subject of this guide, this compound, combines the foundational biphenyl core with two key functional groups that offer distinct advantages in medicinal chemistry:

-

The Bromophenyl Group: The inclusion of a bromine atom can enhance a molecule's therapeutic activity and favorably influence its metabolic profile.[2] The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. Furthermore, its lipophilicity can improve membrane permeability.

-

The Methyl Benzoate Group: The methyl ester provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR). This group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets or be further functionalized.

Given these structural features, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

Synthetic Strategy: Accessing the Core Scaffold via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.

A proposed synthetic workflow for this compound is outlined below:

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[5][6]

Materials:

-

Methyl 3-bromobenzoate (1.0 eq)

-

4-Bromophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add Methyl 3-bromobenzoate (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 80-90 °C under a positive pressure of the inert gas.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Medicinal Chemistry Applications

Based on the pharmacological activities of structurally related biphenyl and bromophenyl compounds, we propose two primary therapeutic areas for the exploration of this compound derivatives: oncology and anti-inflammatory diseases.

Anticancer Potential: A Scaffold for Kinase Inhibitors

The biphenyl moiety is a common feature in many approved and investigational kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The structural rigidity and the ability to present substituents in defined vectors make the biphenyl scaffold ideal for targeting the ATP-binding pocket of kinases.

Biphenyl carboxylic acid derivatives have shown promising anticancer activity, for instance, against breast cancer cell lines.[3][4] It is hypothesized that derivatives of this compound could be designed to inhibit specific kinases involved in cancer progression.

Anti-inflammatory Applications

Chronic inflammation is a key component of numerous diseases. Biphenyl derivatives have been investigated as anti-inflammatory agents, with some exhibiting significant in vivo activity in animal models of inflammation.[9][10][11] The mechanism of action for many of these compounds involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Proposed Research Workflow: From Hit Identification to Lead Optimization

A systematic approach is necessary to explore the therapeutic potential of this compound. The following workflow outlines a proposed strategy for hit identification and lead optimization.

Caption: A proposed workflow for the development of therapeutics based on the this compound scaffold.

Step 1: Derivative Library Synthesis

The first step involves the synthesis of a focused library of derivatives based on the this compound core. Modifications can be introduced at two key positions:

-

The Methyl Ester: Hydrolysis to the carboxylic acid, followed by amide coupling with a diverse set of amines, would introduce a wide range of functional groups.

-

The Bromo Position: The bromine atom can be replaced with other functional groups via further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the impact of different substituents on biological activity.

Step 2: Biological Screening

4.2.1. Primary Screening: In Vitro Kinase Inhibition Assay

A general protocol for an in vitro kinase assay is as follows.[12][13][14][15]

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of the kinase and its substrate in the kinase assay buffer.

-

Dispense the enzyme/substrate mixture into the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include appropriate positive and negative controls.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.

4.2.2. Secondary Screening: Cell Viability (MTT) Assay

Compounds that show significant activity in the primary screen should be further evaluated for their effects on cancer cell viability using an MTT assay.[16][17][18][19][20]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Step 3: Lead Optimization

Data from the biological screens will inform the design of next-generation compounds with improved potency and selectivity. This iterative process of design, synthesis, and testing is central to lead optimization. Promising compounds should also be subjected to in silico and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this scaffold, the following table presents hypothetical data for a small library of derivatives based on this compound, screened against a hypothetical kinase (Kinase X) and a cancer cell line (Cell Line Y).

| Compound ID | R1 (at 3-position) | R2 (at 4'-position) | Kinase X IC₅₀ (µM) | Cell Line Y IC₅₀ (µM) |

| MBB-01 | -COOCH₃ | -Br | > 50 | > 50 |

| MBB-02 | -COOH | -Br | 25.3 | 30.1 |

| MBB-03 | -CONH(CH₂CH₂OH) | -Br | 10.8 | 12.5 |

| MBB-04 | -COOCH₃ | -Phenyl | 5.2 | 6.8 |

| MBB-05 | -COOH | -Phenyl | 1.5 | 2.1 |

| MBB-06 | -CONH(CH₂CH₂OH) | -Phenyl | 0.8 | 1.2 |

Conclusion

This compound is a strategically designed molecule that offers significant potential as a versatile scaffold in medicinal chemistry. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. While direct biological data is currently lacking, the well-established roles of the biphenyl and bromophenyl moieties in pharmacologically active compounds provide a strong rationale for its exploration in areas such as oncology and inflammation. The proposed research workflow provides a clear path for the synthesis of derivative libraries, biological screening, and lead optimization. It is our expert opinion that a systematic investigation of this compound and its analogs will likely yield novel and potent therapeutic candidates.

References

- Alam, M. S., et al. (2014).

- Babu, H., et al. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Chemistry, 35(10), 2841-2847.

- Chaudhary, P., et al. (2012). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Bioorganic & Medicinal Chemistry Letters, 22(18), 5848-5852.

- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(4), 2137-2145.

- McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-Biological Interactions, 33(2-3), 271-283.

- Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672.

- S. S. Shaik, et al. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 11(6), 133-143.

- Mills, J. E., & Taylor, R. J. (1985). Studies on the structure-activity relationships for the metabolism of polybrominated biphenyls by rat liver microsomes. Xenobiotica, 15(3), 221-231.

- Reddy, T. J., et al. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 7(4), 278-290.

- Bharate, S. B., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9658-9672.

- Jhansi Rani, V., et al. (2019). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 10(9), 4287-4293.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Eureka. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

- Zhang, S., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Molecular Structure, 1171, 794-799.

- Wang, L., et al. (2012). A highly efficient and recyclable water-soluble palladium catalyst for the Suzuki coupling reaction in water. Organic & Biomolecular Chemistry, 10(44), 8828-8834.

- Liu, H., et al. (2007). Quantitative structure-activity relationship for prediction of the toxicity of polybrominated diphenyl ether (PBDE) congeners. Chemosphere, 66(11), 2008-2017.

- Singh, S., et al. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 5, 101135.

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Toppr. (n.d.). Starting from bromobenzene, provide a short synthesis of methyl benzoate. Retrieved from [Link]

- Adriaenssens, E. (2023). In vitro kinase assay.

- Wang, Y., et al. (2008). Quantitative structure-activity relationship models for prediction of the toxicity of polybrominated diphenyl ether congeners. Environmental Toxicology and Chemistry, 27(3), 630-637.

- Liu, H., et al. (2005). Molecular orbital studies on brominated diphenyl ethers. Part II--reactivity and quantitative structure-activity (property)

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

- Tiong, H. S., et al. (2013). Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. PubChem. Retrieved from [Link]

- Dehbi, O., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 543-556.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Studies on the structure-activity relationships for the metabolism of polybrominated biphenyls by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In vitro kinase assay [protocols.io]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

A Senior Application Scientist's Guide to the Reactivity of the C-Br Bond in Methyl 3-(4-bromophenyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Aryl Bromide Handle

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel therapeutics, agrochemicals, and materials.[1][2] Methyl 3-(4-bromophenyl)benzoate serves as an exemplary bifunctional building block. Its structure contains two key features for diversification: an ester, amenable to hydrolysis and subsequent amide couplings, and a carbon-bromine (C-Br) bond on one of the phenyl rings. This guide focuses on the latter, providing an in-depth exploration of the C-Br bond's reactivity.

Unlike the more labile C-Br bonds in alkyl systems, the C(sp²) hybridized carbon-bromine bond in aryl bromides exhibits unique reactivity. It is generally resistant to classical nucleophilic substitution (SN1/SN2) pathways due to the strength of the bond and electronic repulsion from the π-system.[3][4] However, its true synthetic power is unlocked through the world of organometallic catalysis, where it serves as a reliable and versatile linchpin for constructing complex molecular architectures. This document provides a field-proven perspective on leveraging this functional group, moving beyond simple protocols to explain the causal-driven choices that ensure successful and reproducible transformations.

| Physicochemical Properties of this compound | |

| CAS Number | 149506-25-2[5][6] |

| Molecular Formula | C₁₄H₁₁BrO₂[5][6] |

| Molecular Weight | 291.14 g/mol [5][6] |

| Appearance | Solid[7] |

| Melting Point | 140-146 °C[7] |

| Topological Polar Surface Area | 26.3 Ų[5] |

| Rotatable Bond Count | 3[5] |

Part 1: Palladium-Catalyzed Cross-Coupling: The Cornerstone of C-C and C-N Bond Formation

The most profound utility of the C-Br bond in this compound is realized through palladium-catalyzed cross-coupling reactions.[1][8] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools.[9] The general principle relies on a Pd(0)/Pd(II) catalytic cycle, which provides a mild and highly selective means of forming new bonds. The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend: I > OTf > Br >> Cl.[10][11] The aryl bromide represents an optimal balance of reactivity and stability, making it a workhorse substrate.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between our substrate and an organoboron species, typically a boronic acid or ester.[11][12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[13]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The key is the activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center (transmetalation).[13][14]

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[12]

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv). Alternatively, an in-situ generated catalyst from Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand can be used.

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is highly effective.[12] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Heck-Mizoroki Reaction: Olefin Arylation (C-C Bond Formation)

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[9][15] This reaction is exceptionally valuable for synthesizing stilbenes, cinnamates, and other vinylated aromatics from simple precursors.[16]

Mechanistic Rationale: The cycle begins similarly with oxidative addition of the aryl bromide to Pd(0). The key subsequent steps are the coordination of the alkene, migratory insertion of the alkene into the Aryl-Pd bond (syn-carbopalladation), and finally, a syn-β-hydride elimination to release the product and form a hydrido-palladium complex.[10][17] A base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[10][16]

Caption: Fig 2. Heck-Mizoroki Catalytic Cycle.

Field-Proven Protocol: Heck-Mizoroki Reaction

-

Reactor Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.02 equiv), and a phosphine ligand like triphenylphosphine (PPh₃) (0.02-0.04 equiv).

-

Base and Solvent: Add a base, typically an organic amine like triethylamine (Et₃N, 2.0 equiv) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 equiv).[9][10] Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[2]

-

Reaction Execution: Seal the tube and heat the mixture to 80-120 °C with stirring.[18] The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to ambient temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and salts. The organic phase is dried, concentrated, and the residue purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Aryl Amines (C-N Bond Formation)

This reaction is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[19][20] Its development revolutionized the synthesis of anilines, which are ubiquitous in pharmaceuticals.[20]

Mechanistic Rationale: The Buchwald-Hartwig amination also follows the Pd(0)/Pd(II) catalytic paradigm.[21] A critical feature is the use of bulky, electron-rich phosphine ligands. These ligands facilitate the rate-limiting reductive elimination step, prevent ligand-related side reactions, and promote the formation of the active monoligated Pd(0) species. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is essential to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[22]

Caption: Fig 3. Buchwald-Hartwig Amination Cycle.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reactor Setup (Glovebox Recommended): Due to the air-sensitivity of the ligands and base, assembly in a glovebox is ideal. To an oven-dried vial, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a specialized ligand (e.g., XPhos or SPhos, 0.02-0.03 equiv), and the base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

-

Solvent and Execution: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl).

-

Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. The product is purified by flash chromatography.

Part 2: Alternative Transformations of the C-Br Bond

While palladium catalysis is dominant, other classical and valuable transformations can also be employed.

Grignard Reagent Formation

The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is a cornerstone of organic synthesis, creating a potent carbon nucleophile.[23]

Causality and Challenges: The reaction involves the oxidative addition of magnesium into the C-Br bond.[24] Success hinges on two critical factors:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and are rapidly quenched by protic sources, including atmospheric moisture. All glassware must be rigorously flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[23][25]

-

Surface Passivation: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO). This can lead to a frustrating induction period.[25] The surface must be activated, commonly by adding a small crystal of iodine, which chemically cleans the surface.[25]

A key consideration for this compound is the presence of the ester functional group. Grignard reagents readily attack esters. However, studies have shown that functionalized Grignard reagents can be prepared and are stable at low temperatures (-78 °C), preventing intramolecular or intermolecular side reactions.[24][26]

Low-Temperature Protocol: Grignard Formation and Trapping

-

Reactor Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, condenser, and dropping funnel under a stream of argon. Add magnesium turnings (1.5 equiv) to the flask.

-

Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Reagent Addition: Add anhydrous THF. In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Cool the main flask to -78 °C (dry ice/acetone bath).

-

Formation: Add the aryl bromide solution dropwise to the cooled, stirred magnesium suspension. The formation of the Grignard reagent is often indicated by a gentle exotherm and a change in the solution's appearance. Maintain the low temperature for 1-2 hours after the addition is complete.[24]

-

Electrophilic Quench: While maintaining the low temperature, add a solution of an electrophile (e.g., benzaldehyde, 1.1 equiv) in anhydrous THF dropwise.

-

Work-up: After the reaction is complete, allow the mixture to warm slowly and then quench by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer, and purify by standard methods.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the bromide by a nucleophile is generally unfavorable for this substrate.[3] The SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[3] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.[27] this compound lacks this activation, rendering the C-Br bond inert to common nucleophiles under standard conditions.[3]

Forcing conditions with extremely strong bases like potassium amide (KNH₂) in liquid ammonia can induce substitution via a benzyne elimination-addition mechanism, but this often leads to a mixture of regioisomers and is not a synthetically controlled or selective method for this particular substrate.[28][29]

Part 3: Comparative Summary and Strategic Outlook

The choice of reaction pathway is dictated entirely by the desired synthetic outcome. The C-Br bond in this compound is a stable, yet highly versatile, functional handle whose potential is best realized through modern catalytic methods.

| Reaction Type | Bond Formed | Key Reagents | Catalyst System | Typical Conditions | Primary Utility |

| Suzuki-Miyaura | C-C (Aryl-Aryl) | Boronic Acid, Base (K₂CO₃) | Pd(0) / Phosphine Ligand | 80-100 °C, Dioxane/H₂O | Construction of biaryl and heteroaryl systems. |

| Heck-Mizoroki | C-C (Aryl-Vinyl) | Alkene, Base (Et₃N) | Pd(0) / Phosphine Ligand | 80-120 °C, DMF | Vinylation of the aromatic ring. |

| Buchwald-Hartwig | C-N | Amine, Strong Base (NaOtBu) | Pd(0) / Bulky Ligand | 80-110 °C, Toluene | Synthesis of primary and secondary aryl amines. |

| Grignard Formation | C-Mg (then C-C) | Mg Metal, Electrophile | None | -78 °C to RT, THF | Creation of a powerful carbon nucleophile for addition to carbonyls, etc. |

| SNAr | C-Nu | Nucleophile | None | Harsh/Forcing | Not viable for this substrate due to lack of electronic activation. |

By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently and strategically manipulate the C-Br bond of this compound to access a diverse array of complex molecules, accelerating progress in drug discovery and materials science.

References

-

Heck reaction. Wikipedia. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Heck Reaction Mechanism. BYJU'S. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

-

A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-